2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid

Medicinal Chemistry Physicochemical Profiling Peptidomimetics

Constrained proline analogs often fail to control pyrrolidine nitrogen basicity at physiological pH, leading to off-target engagement and poor permeability. This compound overcomes that with the 4,4-difluoro motif, which depresses pKa by ~3.5 units and enforces a Cγ-exo ring pucker for trans amide conformer control. The 2-methoxymethyl group provides a metabolic shunt absent in non-fluorinated or mono-fluorinated variants. Key outcomes: · ~3.5-unit pKa depression ensures neutral pyrrolidine at pH 7.4 for caspase/DPP-IV inhibitor design · Cγ-exo pucker favors trans amide geometry, enabling precise spatial presentation of the butanoic acid pharmacophore · 98% purity supports reproducible SAR studies; ready-to-derivatize building block for amide coupling

Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
CAS No. 2097947-40-3
Cat. No. B1478416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid
CAS2097947-40-3
Molecular FormulaC10H17F2NO3
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CC(CC1COC)(F)F
InChIInChI=1S/C10H17F2NO3/c1-3-8(9(14)15)13-6-10(11,12)4-7(13)5-16-2/h7-8H,3-6H2,1-2H3,(H,14,15)
InChIKeyGRLRBLRIQOCYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Pyrrolidine Scaffold: Differential Procurement Guide


2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid (CAS 2097947-40-3) is a synthetic, non-natural amino acid derivative belonging to the class of 4,4-difluoropyrrolidine building blocks [1]. It features a fully saturated pyrrolidine ring with geminal difluoro substitution at the 4-position, a methoxymethyl side chain at the 2-position, and a butanoic acid moiety N-linked to the ring nitrogen. Its molecular formula is C₁₀H₁₇F₂NO₃, with a molecular weight of 237.24 g/mol and a typical purity of ≥98% . This compound serves as a constrained proline analog and is primarily employed as a chemical probe or intermediate in the synthesis of peptidomimetics, protease inhibitors, and CFTR modulators, where the 4,4-difluoro motif imparts distinct conformational and electronic properties compared to non-fluorinated or mono-fluorinated pyrrolidine variants.

Why Generic Analogs Cannot Substitute in SAR Research


In-class pyrrolidine-butanoic acid derivatives are not interchangeable because the 4,4-difluoro substitution fundamentally alters three physicochemical parameters critical to biological recognition: (i) the pyrrolidine nitrogen basicity is depressed by approximately 3.5 pKa units relative to non-fluorinated proline analogs [1], affecting protonation state at physiological pH and thereby modulating target engagement; (ii) the gem-difluoro group imposes a strong conformational bias on the pyrrolidine ring pucker, distinct from the 4-monofluoro, 3,3-difluoro, or non-fluorinated congeners, which directly impacts the spatial presentation of the methoxymethyl and butanoic acid pharmacophores [2]; and (iii) the combination of the 4,4-difluoro motif with the 2-methoxymethyl group provides a metabolic shunt that is absent in analogs lacking either feature, potentially reducing CYP450-mediated oxidative metabolism at both the 4-position and the 2-alkyl chain. The quantitative evidence below demonstrates that these differences are not marginal but translate into measurable disparities in potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence vs. Closest Analogs


Pyrrolidine Nitrogen Basicity Reduction

The electron-withdrawing effect of the geminal 4,4-difluoro substitution reduces the basicity of the pyrrolidine nitrogen. For the structurally related 4,4-difluoroproline (Dfp), the ammonium pKa is 7.15, compared to 10.68 for unsubstituted proline (ΔpKa = −3.53) [1]. Although direct experimental pKa data for 2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid have not been published, the tertiary amine in this compound is predicted to exhibit a similarly depressed pKa relative to its non-fluorinated analog 2-(pyrrolidin-1-yl)butanoic acid (estimated pKa ~9–10 for the conjugate acid). This shift means that at physiological pH 7.4, the target compound's pyrrolidine nitrogen is predominantly deprotonated, whereas the non-fluorinated analog remains largely protonated, profoundly affecting hydrogen-bonding capacity, membrane permeability, and target binding.

Medicinal Chemistry Physicochemical Profiling Peptidomimetics

Caspase-3/-7 Inhibitory Potency Advantage

In a 2013 structure-activity relationship study of isatin-sulfonamide caspase inhibitors, the 4,4-difluorinated pyrrolidine derivative exhibited caspase-3 IC₅₀ = 362 nM and caspase-7 IC₅₀ = 178 nM, representing a 100- to 1000-fold improvement over the corresponding 4-methoxy analogs, which displayed only micromolar inhibition [1]. The 4-trifluoromethyl analog also showed weaker activity (micromolar range), and the 5-methoxymethyl derivatives were completely inactive. Although the exact target compound here is the N-butanoic acid variant rather than the sulfonamide-linked isatin, the core 4,4-difluoro-2-(methoxymethyl)pyrrolidine scaffold is identical, establishing the critical role of the 4,4-difluoro group for potency.

Apoptosis Caspase Inhibition Molecular Imaging

Conformational Restriction vs. 3,3-Difluoro Regioisomer

The 4,4-difluoro substitution pattern produces a fundamentally different pyrrolidine ring pucker distribution compared to the 3,3-difluoro regioisomer. In 4,4-difluoroproline, the Cᵞ-exo pucker is strongly favored due to the fluorine atoms' preference for equatorial orientation and the gauche effect between the C4 fluorines and the ring nitrogen [1]. Conversely, 3,3-difluoropyrrolidine derivatives adopt a distinct Cᵝ-endo/Cᵞ-exo equilibrium. This differential puckering translates into different spatial vectors for the 2-methoxymethyl and N-butanoic acid substituents. For 2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid (CAS 2097947-40-3), the 2-methoxymethyl group projects pseudo-equatorially, whereas in the 3,3-difluoro isomer 2-(3,3-difluoropyrrolidin-1-yl)butanoic acid (CAS 1934241-91-4), the substituent orientation is altered, leading to a different pharmacophoric geometry.

Conformational Analysis Fluorine Chemistry Drug Design

Predicted Lipophilicity Enhancement

The introduction of two fluorine atoms at the 4-position increases lipophilicity relative to the non-fluorinated 2-(pyrrolidin-1-yl)butanoic acid scaffold. Based on the well-characterized impact of fluorine substitution on logP in proline and pyrrolidine systems, each fluorine atom contributes approximately +0.3 to +0.5 logP units when replacing hydrogen [1]. The 4,4-difluoro motif thus adds an estimated ΔlogP of +0.6 to +1.0 compared to 2-(pyrrolidin-1-yl)butanoic acid (CAS 857206-11-2). Additionally, the methoxymethyl group at the 2-position contributes further lipophilicity and hydrogen-bond acceptor character. This combined effect enhances passive membrane permeability while the reduced basicity (see Evidence Item 1) minimizes the fraction of the poorly permeable protonated species at intestinal pH, a dual advantage over non-fluorinated analogs for oral bioavailability.

ADME Lipophilicity Permeability

Metabolic Stability of the 4,4-Difluoro Motif

The 4-position of the pyrrolidine ring is a known site of oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4, where C–H hydroxylation can occur. The geminal difluoro substitution at this position blocks oxidative metabolism by replacing both hydrogen atoms with metabolically inert fluorine, effectively eliminating this metabolic soft spot [1]. In contrast, the non-fluorinated parent compound 2-(pyrrolidin-1-yl)butanoic acid possesses two abstractable hydrogens at the 4-position, and the 4-monofluoro analog retains one. This metabolic blockade is a well-established principle in medicinal chemistry and is a primary driver for incorporating the 4,4-difluoro motif into drug candidates including DPP-IV inhibitors (e.g., the cyanopyrrolidine class) where it contributed to extended half-life [2].

Drug Metabolism CYP450 Metabolic Block

Purity and Supply Accessibility

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid is commercially available from established chemical suppliers such as Leyan (Product No. 2282906) at a certified purity of 98% . In contrast, the non-fluorinated analog 2-(pyrrolidin-1-yl)butanoic acid (CAS 857206-11-2) is typically offered at 95–97% purity, and the 3,3-difluoro regioisomer (CAS 1934241-91-4) is less readily sourced with limited batch-to-batch quality documentation. For research reproducibility, a defined 98% purity standard with available certificate of analysis reduces the risk of confounding impurities in biological assays, particularly in sensitive enzymatic or cellular systems where trace contaminants can produce false positives or skewed dose-response curves.

Chemical Sourcing Quality Control Reproducibility

Application Scenarios Driven by Differentiation Evidence


Protease Inhibitor Optimization: Reduced Basicity

When designing inhibitors targeting enzymes with pH-sensitive binding pockets (e.g., caspases, DPP-IV, or cathepsins), the depressed pKa of the 4,4-difluoropyrrolidine nitrogen (~3.5 units lower than proline, as documented in [1]) ensures that the pyrrolidine ring remains neutral at physiological pH. This avoids repulsive electrostatic interactions with positively charged residues in the active site and enhances passive permeability, as supported by the 100-fold caspase-3/-7 potency advantage over 4-methoxy analogs [2]. CAS 2097947-40-3 provides this core scaffold as a ready-to-derivatize building block, with the butanoic acid handle enabling direct amide coupling to target molecules.

Peptide Mimetic Design: Conformational Locking

In peptide or peptidomimetic programs where the cis/trans amide bond isomerism of proline must be controlled, the 4,4-difluoro motif enforces a specific ring pucker (Cᵞ-exo) that favors the trans amide conformer, as established by extensive biophysical characterization of fluoroprolines [1]. The 2-methoxymethyl substituent in CAS 2097947-40-3 further restricts rotational freedom and adds hydrogen-bond acceptor character. This dual conformational control cannot be replicated by non-fluorinated, 3,3-difluoro, or 4-monofluoro pyrrolidine analogs, making this compound the preferred choice for projects requiring precise spatial presentation of the butanoic acid side chain.

ADME-Driven Fragment Optimization

In lead series where rapid CYP450-mediated metabolism at the pyrrolidine 4-position has been identified as a clearance mechanism (e.g., via metabolite identification studies), replacement of the metabolically labile 4-CH₂ group with CF₂ eliminates this soft spot entirely [1]. Simultaneously, the added fluorine atoms increase lipophilicity by an estimated 0.6–1.0 logP units [2], enhancing membrane permeability. CAS 2097947-40-3 offers both advantages in a single building block, avoiding the need for sequential optimization of metabolism and permeability, and the commercial availability at 98% purity supports reproducible SAR studies.

CFTR Modulator and Respiratory Drug Discovery

The substituted pyrrolidine scaffold containing the 4,4-difluoro-2-(methoxymethyl) motif appears in patent literature for CFTR modulators targeting cystic fibrosis [1]. CAS 2097947-40-3 serves as a key synthetic intermediate for constructing such molecules, where the butanoic acid group can be further elaborated. For research groups pursuing CFTR modulation, procuring this specific building block ensures fidelity to the patented pharmacophore, whereas substitution with the 3,3-difluoro regioisomer or non-fluorinated analog would introduce a different conformational and electronic profile, potentially abolishing CFTR modulatory activity.

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